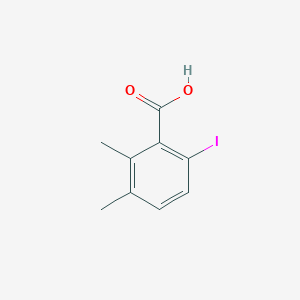

6-Iodo-2,3-dimethylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9IO2 |

|---|---|

Molecular Weight |

276.07 g/mol |

IUPAC Name |

6-iodo-2,3-dimethylbenzoic acid |

InChI |

InChI=1S/C9H9IO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) |

InChI Key |

ARBDQGQBIFYCNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Iodo 2,3 Dimethylbenzoic Acid and Its Precursors

Strategies for Regioselective Iodination of Dimethylbenzoic Acid Derivatives

The introduction of an iodine atom at a specific position on the dimethylbenzoic acid scaffold is a critical step that can be achieved through various methodologies. The choice of method often depends on the desired regioselectivity and the stability of the starting material.

Electrophilic Aromatic Iodination Approaches

Direct iodination of 2,3-dimethylbenzoic acid is a primary method for synthesizing the 6-iodo derivative. This electrophilic aromatic substitution reaction is governed by the directing effects of the existing methyl and carboxyl groups on the benzene (B151609) ring. The reaction typically employs iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃) or hydrogen iodide (HI), often in a solvent system of acetic acid and acetic anhydride. The use of acidic catalysts, such as H-β-form zeolite, can enhance both the reaction rate and the regioselectivity, favoring iodination at the 6-position due to a combination of steric and electronic factors. Reactions are commonly run at elevated temperatures, around 120-125°C, for several hours to ensure high conversion rates.

A similar electrophilic iodination strategy can be employed for other deactivated arenes, using a mixture of anhydrous iodic acid, acetic acid, acetic anhydride, and concentrated sulfuric acid. This method has been shown to be effective for a range of substrates, including nitrobenzene. nih.gov

Table 1: Example of Electrophilic Iodination Conditions

| Parameter | Value |

| Starting Material | 2-Methylbenzoic acid |

| Iodine Source | Iodine (I₂) and iodic acid solution |

| Catalyst | H-β-form zeolite |

| Solvents | Acetic acid, Acetic anhydride |

| Reaction Temperature | 122°C |

| Reaction Time | 4 hours |

| Conversion of Starting Acid | 97.0% |

| Yield of 5-iodo-2-methylbenzoic acid | 94.3% |

| This table illustrates conditions for a related iodination, demonstrating the high yields achievable with this method. |

Directed Ortho Metalation (DoM) Strategies for Iodination

Directed ortho metalation (DoM) offers a powerful and highly regioselective alternative for the synthesis of substituted aromatic compounds. wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which interacts with an organolithium reagent to facilitate deprotonation exclusively at the ortho position. wikipedia.org The resulting aryllithium intermediate can then react with an electrophile, in this case, an iodine source, to introduce the iodine atom with high precision. wikipedia.org

For benzoic acid derivatives, the carboxyl group itself can act as a directing group. unblog.frresearchgate.net Treatment of an unprotected benzoic acid with a strong base, such as s-BuLi in the presence of TMEDA, can lead to deprotonation at the ortho position to the carboxyl group. organic-chemistry.org The choice of base and reaction conditions is crucial for achieving the desired regioselectivity. For instance, in the case of 2-methoxybenzoic acid, using s-BuLi/TMEDA directs metalation to the position ortho to the carboxylate, while a combination of n-BuLi/t-BuOK can reverse this selectivity. unblog.frorganic-chemistry.org This methodology provides a direct route to contiguously substituted benzoic acids that are often difficult to access through other means. organic-chemistry.org

Palladium-Catalyzed C-H Iodination Routes

In recent years, transition metal-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of C-H bonds. researchgate.net Palladium catalysts, in particular, have been successfully employed for the ortho-iodination of aromatic carboxylic acids. researchgate.net These reactions typically involve a palladium(II) catalyst and an iodine source, such as potassium iodide (KI). researchgate.net The carboxyl group acts as a directing group, coordinating to the palladium center and facilitating the activation of the ortho C-H bond to form a palladacycle intermediate. researchgate.net This intermediate then reacts with an iodonium (B1229267) ion to yield the ortho-iodinated product. researchgate.net

Researchers have developed methods for the palladium-catalyzed ortho-iodination of benzoic acids in aqueous media, which is considered a greener approach. researchgate.net These systems may utilize an oxidizing agent like hydrogen peroxide in conjunction with a cerium salt to generate the active iodinating species in situ. researchgate.net Furthermore, palladium-catalyzed methodologies have been developed for the asymmetric iodination of unactivated C-H bonds, employing chiral auxiliaries to achieve enantioselectivity. psu.edu Another innovative approach involves a palladium-catalyzed transfer iodination, where aryl iodides serve as both the hydrogen atom transfer reagent and the iodine donor under mild, light-enabled conditions. nih.govethz.ch

Synthesis of 2,3-Dimethylbenzoic Acid as a Key Intermediate

The precursor molecule, 2,3-dimethylbenzoic acid, is a crucial starting material for the synthesis of its 6-iodo derivative. chemicalbook.combldpharm.comtcichemicals.comsigmaaldrich.com It is also used as a reagent in the synthesis of other complex molecules, such as inhibitors for the kinetoplastid Trypanosoma brucei. chemicalbook.com Several methods exist for the preparation of 2,3-dimethylbenzoic acid and its isomers. One common approach involves the oxidation of the corresponding dimethyl-substituted aromatic hydrocarbon. Another general method for preparing substituted benzoic acids is through the Friedel-Crafts acylation of an alkylbenzene followed by oxidation or other functional group manipulations. researchgate.net For instance, mesitoic acid (2,4,6-trimethylbenzoic acid) can be prepared by the carbonation of mesitylmagnesium bromide or through the acylation of mesitylene (B46885) with oxalyl chloride in the presence of aluminum chloride. orgsyn.org Similar strategies can be adapted for the synthesis of 2,3-dimethylbenzoic acid.

Advanced Synthetic Pathways for Analogs and Structural Isomers (e.g., 3,4-dimethyl-2-iodobenzoic acid)

The synthetic methodologies described can be adapted to produce a variety of structural isomers and analogs of 6-iodo-2,3-dimethylbenzoic acid. For example, the synthesis of 3,4-dimethyl-2-iodobenzoic acid would require a different starting material or a modification of the regioselective iodination step.

The synthesis of various iodobenzoic acids often relies on the Sandmeyer reaction, where an amino group is converted to a diazonium salt and subsequently displaced by iodide. orgsyn.orgchemicalbook.comtexiumchem.com For instance, 2-iodobenzoic acid can be synthesized from anthranilic acid through diazotization followed by reaction with potassium iodide. chemicalbook.comtexiumchem.com This general approach can be applied to appropriately substituted aminobenzoic acids to yield a range of iodinated isomers.

Furthermore, the synthesis of precursors with different substitution patterns, such as 2,6-dimethoxybenzoic acid, can be achieved through multi-step sequences. google.com The subsequent functionalization of these precursors allows for the creation of a diverse library of substituted benzoic acids.

Purification and Isolation Techniques in Synthetic Research for this compound

The purification and isolation of this compound and its precursors are critical steps to ensure the purity of the final product. Common techniques include recrystallization and column chromatography.

For acidic compounds like benzoic acid derivatives, recrystallization is often an effective purification method. chemicalbook.com The choice of solvent is crucial; for example, 2,3-dimethylbenzoic acid can be crystallized from ethanol (B145695). chemicalbook.com In some cases, a mixture of solvents, such as ethanol and water, is used to achieve optimal crystallization. For more challenging separations, column chromatography using silica (B1680970) gel as the stationary phase and a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) as the eluent is employed.

For precursors like 3,5-dimethylbenzoic acid, purification can involve converting the crude acid into its salt by reacting it with a base, filtering to remove insoluble impurities, and then re-acidifying to precipitate the purified acid. google.com This process can be followed by further recrystallization to obtain a high-purity product. google.com Steam distillation is another technique that can be used for the purification of volatile benzoic acids like 2,6-dimethylbenzoic acid. chemicalbook.com The purity of the final compound is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). bldpharm.com

Reactivity Profiles and Functional Group Transformations of 6 Iodo 2,3 Dimethylbenzoic Acid

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making the aryl iodide moiety a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. This reactivity is central to its use as a building block in organic synthesis.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For 6-iodo-2,3-dimethylbenzoic acid, the success of these reactions often depends on overcoming the steric hindrance imposed by the ortho-methyl group.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org The reaction is widely used to synthesize biaryl compounds. For sterically hindered substrates like this compound, the choice of ligand and base is critical. researchgate.net Research on similar sterically demanding systems, such as the coupling of 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid, has shown that specialized phosphine (B1218219) ligands like AntPhos can be effective where others fail, by promoting the desired coupling over side reactions. beilstein-journals.org While direct studies on this compound are not extensively documented, the coupling of related hindered substrates like 3-iodo-4-methoxybenzoic acid methyl ester with sterically demanding arylboronic esters has been successfully achieved using catalysts like Pd(PPh₃)₄. guidechem.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgsigmaaldrich.com The reaction is a cornerstone for the synthesis of arylalkynes. libretexts.org The general reactivity trend for the aryl halide in Sonogashira coupling is I > Br > Cl. libretexts.org The reaction is typically tolerant of various functional groups and can be performed under mild conditions. wikipedia.org For hindered substrates, the choice of palladium catalyst, ligand, and reaction conditions is crucial to achieving good yields. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst. sigmaaldrich.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has become a vital method for synthesizing aryl amines, which are prevalent in pharmaceuticals. bldpharm.com The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. While aryl iodides are generally reactive, their use in Buchwald-Hartwig aminations can sometimes be less effective than aryl bromides due to potential catalyst inhibition by iodide ions. bldpharm.com However, nickel-catalyzed amination reactions have emerged as a cost-effective alternative to palladium-based systems and have shown high efficiency for the amination of various aryl iodides. acs.org

Table 1: Overview of Cross-Coupling Reactions for Aryl Iodides

| Reaction | Coupling Partner | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl | wikipedia.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | wikipedia.orgsigmaaldrich.com |

| Buchwald-Hartwig | Amine (primary or secondary) | Pd or Ni catalyst, Ligand, Base | Aryl amine | acs.org |

Oxidative Addition Pathways in Transition Metal Catalysis

Oxidative addition of the aryl iodide to a low-valent transition metal center, typically palladium(0), is the crucial first step in the catalytic cycle of most cross-coupling reactions. nih.govacs.org This step involves the cleavage of the C-I bond and the formation of a new organometallic complex, in this case, an arylpalladium(II) iodide species.

The rate of oxidative addition is highly dependent on the nature of the halogen, with the C-I bond being the most susceptible to cleavage (reactivity order: C-I > C-Br > C-Cl > C-F). acs.org For this compound, the C-I bond is inherently reactive. However, the steric bulk of the ortho-methyl group can influence the approach of the palladium catalyst. The choice of phosphine ligands on the palladium center is critical; bulky, electron-rich ligands can facilitate the oxidative addition and subsequent steps for hindered substrates. organic-chemistry.org

Two primary mechanisms for oxidative addition are generally considered: a concerted, three-centered pathway and a more polar, SₙAr-like nucleophilic displacement pathway. nih.govorganic-chemistry.org The operative mechanism can be influenced by the ligand, substrate electronics, and solvent.

Radical Reactions and Reductive Pathways

Aryl iodides can participate in radical reactions. For instance, under certain conditions, a radical intermediate can be generated, which can then undergo further transformations. One notable pathway is reductive deiodination, where the iodine atom is replaced by a hydrogen atom. This can sometimes be an undesired side reaction in cross-coupling catalysis but can also be harnessed for specific synthetic purposes.

Furthermore, the aryl iodide moiety can direct intramolecular cyclizations. Palladium-catalyzed reactions of substrates containing both an aryl iodide and a suitably positioned unsaturated group (like an alkene) can lead to the formation of cyclic structures through an iodine atom transfer mechanism. nih.gov For example, palladium catalysis can promote the cyclization of o-iodobenzyl-substituted amides to form various nitrogen-containing heterocycles. researchgate.net

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of numerous derivatives and participation in ring-forming reactions.

Derivatization to Esters, Amides, and Acid Chlorides

Standard derivatization of the carboxylic acid in this compound is influenced by the steric hindrance from the adjacent methyl group.

Esters: Esterification can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. libretexts.org However, for sterically hindered acids like 2,6-dimethylbenzoic acid, these reactions can be slow. chimia.ch More potent methods, such as using highly reactive alkylating agents or specialized coupling reagents, may be necessary to achieve high yields. acs.orgorganic-chemistry.org For example, boron trifluoride etherate in alcohol is an effective reagent for the esterification of hindered carboxylic acids. acs.org

Amides: Amide bond formation is one of the most important reactions in medicinal chemistry. researchgate.net Direct condensation of a carboxylic acid and an amine often requires activating agents to overcome the poor leaving group ability of the hydroxyl group. For sterically hindered substrates, standard coupling reagents may be inefficient. rsc.orgresearchgate.net More robust methods, such as using titanium(IV) chloride (TiCl₄) to mediate the condensation, have proven effective for coupling hindered acids and amines. nih.gov

Acid Chlorides: The conversion of the carboxylic acid to the more reactive acid chloride is a key step for synthesizing other derivatives. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the carboxylic acid into the corresponding acyl chloride, which can then be readily reacted with nucleophiles like alcohols or amines. nih.govrsc.org

Table 2: Common Derivatization Reactions of Carboxylic Acids

| Derivative | Reagent(s) | Key Features | Reference |

|---|---|---|---|

| Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | Reversible; often requires excess alcohol. libretexts.org | libretexts.org |

| Amide | Amine, Coupling agent (e.g., TiCl₄) | Forms a stable C-N bond; requires activation. nih.gov | nih.gov |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Creates a highly reactive intermediate. nih.gov | nih.gov |

Cyclization Reactions and Annulation Strategies

The dual functionality of this compound allows for its use in cyclization strategies where both the aryl iodide and the carboxylic acid (or its derivative) participate. Palladium-catalyzed intramolecular reactions are particularly powerful in this context for rapidly building molecular complexity.

For instance, a derivative such as an N-aryl amide of 2-iodobenzoic acid can undergo palladium-catalyzed intramolecular C-H activation to form phenanthridinone scaffolds. nih.gov Similarly, palladium-catalyzed intramolecular arylations involving an aryl iodide and a tethered alkene or other unsaturated system can lead to the formation of various heterocyclic and carbocyclic ring systems. researchgate.net The specific outcome of these cyclizations—such as the size of the ring formed—can often be controlled by the reaction conditions, including the solvent and ligands used. researchgate.net

Decarboxylation Reactions in Advanced Synthesis

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant transformation in organic synthesis. For aromatic carboxylic acids like this compound, this reaction typically requires forcing conditions due to the stability of the aryl-carboxyl bond. However, various catalytic methods have been developed to facilitate this process under milder conditions.

The decarboxylation of benzoic acids can be influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups can sometimes facilitate decarboxylation, while the presence of ortho-substituents can lead to steric acceleration of the reaction. In the case of this compound, the ortho-iodo and ortho-methyl groups to the carboxylic acid can play a role in its reactivity.

Modern synthetic methods for the decarboxylation of aryl carboxylic acids include:

Transition-Metal-Catalyzed Decarboxylation: Catalysts based on palladium, silver, and copper have been shown to be effective in promoting the decarboxylation of aryl carboxylic acids. oup.com These reactions often proceed through the formation of a metal-carboxylate complex, followed by the extrusion of CO2. The resulting organometallic intermediate can then be protonated or participate in cross-coupling reactions. For instance, silver- and copper-catalyzed decarboxylations are thought to proceed via a carboxylate complex, with ortho steric destabilization affecting the reaction barrier. oup.com

Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a mild method for the decarboxylation of aryl carboxylic acids. rsc.org This technique often involves the in situ formation of an activated species, such as an acyl hypobromite, which can then undergo facile decarboxylation upon irradiation. rsc.org This method has been shown to be tolerant of both electron-rich and electron-poor substrates. rsc.org

Thermal Decarboxylation: While often requiring high temperatures, thermal decarboxylation can be achieved, sometimes in the presence of a high-boiling solvent or a catalyst. For example, the thermal decarboxylation of p-chlorobenzoic acid has been studied in resorcinol (B1680541) as a solvent, proceeding through an SE2 mechanism. oup.com

Table 1: Predicted Decarboxylation Methods for this compound

| Method | Catalyst/Reagent | Predicted Product | Notes |

| Transition-Metal-Catalyzed | Pd, Ag, or Cu catalyst | 1-Iodo-2,3-dimethylbenzene | Reaction conditions would need optimization. |

| Photoredox Catalysis | Photocatalyst, Light | 1-Iodo-2,3-dimethylbenzene | A mild and modern alternative. |

| Thermal Decarboxylation | High Temperature | 1-Iodo-2,3-dimethylbenzene | Likely requires harsh conditions. |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome being highly dependent on the reaction conditions and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of this reaction is governed by the electronic properties of the substituents already present.

Activating and Directing Effects:

Methyl groups (-CH3): These are activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. They are ortho, para-directors, directing incoming electrophiles to the positions adjacent and opposite to them. libretexts.orgmsu.edu

Carboxyl group (-COOH): This is a deactivating group, slowing down the rate of reaction. It is a meta-director. numberanalytics.comlibretexts.org

Iodine (-I): Halogens are an interesting case as they are deactivating yet ortho, para-directing. libretexts.orgmsu.edu

In this compound, the directing effects of the substituents are in conflict. The two methyl groups at positions 2 and 3 activate the ring and direct incoming electrophiles to positions 4 and 5 (ortho and para to the methyl groups). The iodine at position 6 is deactivating but directs ortho and para, which would be positions 5 and 1 (already substituted). The carboxylic acid at position 1 is deactivating and directs meta, to positions 3 and 5.

The position of electrophilic attack will therefore be a result of the combined influence of these groups, as well as steric hindrance. The most likely positions for electrophilic attack would be positions 4 and 5, which are activated by the methyl groups and not sterically hindered by the bulky iodine and carboxylic acid groups. A notable example of electrophilic aromatic substitution is the direct iodination of 2,3-dimethylbenzoic acid to produce this compound itself.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Substituents | Predicted Reactivity |

| 4 | Activated by C3-methyl (para) and C2-methyl (meta) | Favorable |

| 5 | Activated by C2-methyl (para) and C3-methyl (ortho), meta to -COOH | Highly Favorable |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. nih.gov This reaction is generally favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org

In this compound, the iodine atom can serve as a leaving group. The carboxylic acid group is electron-withdrawing, which can help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly if the attack occurs at the ipso-carbon. youtube.com However, the methyl groups are electron-donating, which would disfavor this reaction.

Applications of 6 Iodo 2,3 Dimethylbenzoic Acid in Complex Molecule Synthesis and Chemical Transformations

Role as a Versatile Synthetic Building Block

There is no specific information in the reviewed literature that details the use of 6-iodo-2,3-dimethylbenzoic acid as a direct precursor for the synthesis of xanthone (B1684191) derivatives or bridged polycyclic systems. General methods for the synthesis of xanthones often involve the condensation of a salicylic (B10762653) acid derivative with a phenol, but no examples utilizing this compound have been identified. Similarly, the construction of bridged polycyclic systems via reactions involving this specific compound is not described.

While the structure of this compound suggests its potential utility in the synthesis of novel heterocyclic compounds through intramolecular cyclization or multi-component reactions, no specific examples or methodologies have been reported in the available literature.

Contributions to Methodological Development in Organic Chemistry

The carboxylic acid group of benzoic acid derivatives can act as a directing group to facilitate the activation and functionalization of C-H bonds at the ortho position. However, there are no specific studies that report the use of this compound in the context of C-H activation research.

The participation of iodoarenes in catalytic cycles, particularly in palladium-catalyzed reactions, is a well-established area of research. These studies often focus on the effects of different ligands on the efficiency and selectivity of the catalytic process. Nevertheless, research detailing the development of new catalytic cycles or the specific ligand effects observed in reactions involving this compound has not been found.

The potential for this compound to be employed in stereoselective synthesis, for instance, through the use of chiral catalysts or auxiliaries, remains unexplored in the scientific literature that was surveyed.

Mechanistic and Theoretical Investigations of 6 Iodo 2,3 Dimethylbenzoic Acid and Its Reactions

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for exploring the properties of molecules and their reaction pathways at an atomic level. These methods provide insights that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a mainstay of computational quantum mechanics for investigating the electronic structure of molecules. jmchemsci.com It is widely used to study benzoic acid and its derivatives, providing a balance between accuracy and computational cost. vjst.vnvjst.vn DFT calculations can elucidate the ground-state geometry, electronic properties, and vibrational frequencies of 6-iodo-2,3-dimethylbenzoic acid.

Detailed DFT studies would involve geometry optimization to find the most stable conformation of the molecule. From this optimized structure, a wealth of information can be derived. The distribution of electron density, for instance, can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. vjst.vn

Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. vjst.vnnih.gov For instance, studies on similar bioactive compounds have used DFT to calculate global reactivity descriptors that correlate with experimental observations. nih.gov

Table 1: Typical Parameters for DFT Calculations on Benzoic Acid Derivatives

| Parameter | Description | Common Selection/Value | Reference |

|---|---|---|---|

| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X | jmchemsci.comvjst.vncuny.edu |

| Basis Set | Describes the atomic orbitals used in the calculation. | 6-311++G(2d,p), cc-pVTZ | vjst.vnvjst.vn |

| Solvation Model | Accounts for the effect of a solvent on the molecule. | Polarizable Continuum Model (PCM) | vjst.vn |

| Task | The type of calculation being performed. | Geometry Optimization, Frequency Calculation, Transition State Search | vjst.vnresearchgate.net |

Ab initio (from first principles) molecular orbital calculations are another class of high-level computational methods. Unlike DFT, which relies on an approximated functional, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from the Schrödinger equation without empirical parameters.

These methods are often used as a benchmark for DFT results due to their high accuracy, although they are more computationally demanding. jmchemsci.com For this compound, ab initio calculations would provide highly reliable predictions of its geometric parameters, electronic energies, and other molecular properties. They are particularly valuable for calculating precise ionization potentials and electron affinities, which are fundamental to understanding reactivity. By accurately modeling the electronic behavior, these calculations can predict how the interplay between the electron-donating methyl groups and the electron-withdrawing iodo and carboxyl groups influences the molecule's reaction profile.

While DFT and ab initio methods are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules based on a classical mechanics force field.

For this compound, an MD simulation could model its behavior in a solution, showing how it interacts with solvent molecules. This is crucial for understanding its solubility and the role of the solvent in a reaction. More advanced simulations could model the interaction of the compound with a biological macromolecule, such as an enzyme. nih.govnih.gov By simulating the binding process, MD can reveal the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the complex. nih.gov Analysis of the simulation trajectory provides insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.gov

Table 2: General Workflow for a Molecular Dynamics Simulation

| Step | Description | Key Software/Tools | Reference |

|---|---|---|---|

| System Setup | The molecule of interest is placed in a simulation box, typically with solvent molecules (e.g., water). | GROMACS, AMBER | nih.gov |

| Force Field Selection | A force field (e.g., CHARMM, OPLS) is chosen to define the potential energy of the system. | CGenFF | nih.gov |

| Neutralization | Ions (e.g., Na+, Cl-) are added to neutralize the system's charge. | GROMACS | nih.gov |

| Minimization & Equilibration | The system's energy is minimized, followed by equilibration under controlled temperature and pressure (NVT, NPT ensembles). | GROMACS, AMBER | nih.gov |

| Production Run | The main simulation is run for a set amount of time (nanoseconds to microseconds) to collect trajectory data. | GROMACS, AMBER | nih.gov |

| Analysis | The trajectory is analyzed to calculate properties like RMSD, RMSF, interaction energies, and to visualize dynamic behavior. | VMD, PyMOL | nih.gov |

Elucidation of Reaction Pathways and Intermediates

Understanding the precise pathway a reaction follows is key to controlling its outcome. For this compound, several reaction types are possible, including substitution of the iodine atom, reduction to remove the iodine, or oxidation. The iodine atom itself can play a significant role, potentially facilitating the formation of reactive intermediates.

Computational studies, particularly with DFT, are instrumental in elucidating these pathways. For a given reaction, researchers can propose several possible mechanisms. By calculating the energies of all reactants, products, intermediates, and transition states for each proposed path, the most energetically favorable pathway can be identified. researchgate.net For example, a study on the oxidation of a similar substituted toluene (B28343) to a benzoic acid derivative showed that the reaction proceeds through alcohol and aldehyde intermediates. researchgate.net The calculations identified the conversion of the hydroxyl intermediate to a carboxyl group as the rate-limiting step due to its high energy barrier. researchgate.net Such an approach could be directly applied to study reactions involving the methyl groups of this compound.

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's chemical structure to its reactivity. For this compound, the key structural features are the benzoic acid core, the two activating methyl groups, and the deactivating, sterically hindering iodo group at the ortho position to the carboxylic acid.

Computational chemistry provides quantitative descriptors to build these relationships. vjst.vnnih.gov By calculating these properties for a series of related molecules, one can build a model that predicts the reactivity of new compounds.

Table 3: Key Quantum Chemical Descriptors for Reactivity

| Descriptor | Formula | Interpretation | Reference |

|---|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. A harder molecule is less reactive. | jmchemsci.comnih.gov |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons. Governs electron flow between reacting species. | jmchemsci.com |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. | jmchemsci.com |

| Electrophilicity Index (ω) | μ² / (2η) | A global measure of electrophilic character. | jmchemsci.com |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability. A smaller gap suggests higher reactivity. | vjst.vn |

Where I = Ionization Potential (-EHOMO) and A = Electron Affinity (-ELUMO)

The positions of the methyl and iodo substituents have a profound effect on these descriptors. The electron-donating methyl groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing iodine and carboxyl groups decrease the ring's electron density. The steric bulk of the iodine atom at position 6 will also heavily influence which reaction pathways are accessible.

Spectroscopic Probes for Mechanistic Insights

While computational methods provide theoretical predictions, experimental techniques are required for validation. Spectroscopic methods are particularly powerful for probing reaction mechanisms in real-time.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor a reaction as it proceeds. By taking spectra at regular intervals, one can track the disappearance of reactant signals and the appearance of signals for intermediates and products. This allows for the determination of reaction kinetics and can help identify transient species that are difficult to isolate.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Every chemical bond vibrates at a characteristic frequency, making these techniques excellent for identifying functional groups. In a reaction context, the appearance or disappearance of specific peaks (e.g., a C=O stretch in a carboxylic acid) can confirm a chemical transformation. DFT calculations are frequently used to compute theoretical vibrational spectra. vjst.vn Comparing the calculated spectrum of a proposed intermediate with the experimental spectrum can provide strong evidence for its existence during the reaction. vjst.vn

Advanced Analytical Methodologies in Research on 6 Iodo 2,3 Dimethylbenzoic Acid

High-Resolution Mass Spectrometry for Reaction Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of reaction products involving 6-iodo-2,3-dimethylbenzoic acid. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. This capability is crucial for unequivocally identifying the desired product and distinguishing it from potential byproducts with the same nominal mass.

In the synthesis of this compound and its subsequent reactions, HRMS is employed to confirm the successful incorporation of the iodine atom and the preservation of the dimethylbenzoic acid backbone. The theoretical exact mass of this compound (C9H9IO2) is calculated based on the most abundant isotopes of its constituent elements. Experimental determination of the molecular ion peak via HRMS that matches this theoretical value provides strong evidence for the formation of the target compound. For instance, the molecular ion [M]+ of this compound would be observed at a mass-to-charge ratio (m/z) of approximately 290.

Furthermore, the fragmentation patterns observed in the mass spectrum can offer additional structural information. The cleavage of the iodine atom or the carboxylic acid group results in characteristic fragment ions that can be used to piece together the structure of the parent molecule, confirming the connectivity of the atoms.

Table 1: Illustrative HRMS Data for this compound

| Theoretical Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Elemental Composition |

| 289.9647 | 289.9645 | -0.69 | C9H9IO2 |

Note: The data in this table is illustrative and represents typical results obtained from HRMS analysis.

Advanced Chromatographic Techniques for Purity Assessment in Synthetic Research

The assessment of purity is a critical step in the synthesis of any chemical compound intended for further use. For this compound, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to separate the target compound from starting materials, reagents, and any side products generated during the reaction.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of benzoic acid derivatives due to their polarity and thermal lability. A typical HPLC method for purity assessment of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A UV detector is commonly used for detection, as the benzene (B151609) ring in the molecule is a strong chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) can also be employed for the purity analysis of this compound, although it may require derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) to prevent peak tailing and improve chromatographic performance. The separation in GC is based on the compound's volatility and its interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

The choice between HPLC and GC depends on the specific requirements of the analysis, including the volatility and thermal stability of the compound and potential impurities.

Solid-State NMR and X-ray Crystallography for Structural Elucidation of Novel Derivatives

While solution-state NMR is a powerful tool for determining the structure of molecules in solution, Solid-State NMR (ssNMR) and X-ray Crystallography provide invaluable information about the three-dimensional arrangement of atoms and molecules in the solid state. These techniques are particularly important for characterizing novel derivatives of this compound, where understanding the crystal packing and intermolecular interactions is crucial.

Solid-State NMR (ssNMR) spectroscopy can provide detailed information about the local environment of specific atomic nuclei (e.g., 13C, 1H, 15N) in a crystalline or amorphous solid. For derivatives of this compound, 13C ssNMR can be used to identify the number of crystallographically inequivalent molecules in the unit cell, to probe the conformation of the molecule, and to study intermolecular interactions such as hydrogen bonding involving the carboxylic acid group.

X-ray Crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of a novel derivative of this compound, it is possible to determine the precise coordinates of each atom in the molecule, as well as the bond lengths, bond angles, and torsional angles. This information provides a definitive picture of the molecular conformation and the packing of the molecules in the crystal lattice, including details of any intermolecular hydrogen bonds or other non-covalent interactions. Such structural insights are fundamental for understanding the physical properties of the material and for designing new derivatives with desired properties.

Terahertz Time-Domain Spectroscopy (THz-TDS) and Advanced Infrared Spectroscopy for Vibrational Mode Analysis and Isomer Differentiation in Research

Vibrational spectroscopy techniques, including Terahertz Time-Domain Spectroscopy (THz-TDS) and advanced Infrared (IR) Spectroscopy, are powerful non-destructive methods for probing the molecular vibrations of this compound and for differentiating it from its isomers.

Advanced Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a well-established technique for identifying functional groups in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and vibrations associated with the substituted benzene ring. The presence of the carbon-iodine bond can also be observed in the far-IR region.

Table 2: Key Vibrational Bands for the Analysis of this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Infrared Spectroscopy |

| C=O Stretch (Carbonyl) | ~1700 | Infrared Spectroscopy |

| C-I Stretch | 500 - 600 | Far-Infrared Spectroscopy |

| Intermolecular Vibrations/Torsional Modes | 0.2 - 2.2 THz (approx. 7 - 73 cm⁻¹) | Terahertz Time-Domain Spectroscopy |

By combining these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical and physical properties of this compound and its derivatives, which is essential for its application in various fields of chemical research.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of aromatic compounds. Future research will likely focus on developing more environmentally benign methods for the iodination of 2,3-dimethylbenzoic acid and related precursors. Traditional iodination methods often involve harsh reagents and generate significant waste.

Emerging sustainable alternatives focus on the use of greener reagents and solvents. For instance, methods utilizing potassium iodide with oxidants like ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) offer an acid-free and environmentally friendly route to iodinated aromatics. organic-chemistry.org The use of water as a solvent in iodination reactions is also a significant area of interest, aiming to reduce the reliance on volatile organic solvents. eurekaselect.com

Biocatalytic strategies, such as the use of laccase enzymes to oxidize iodide, present a novel and green approach to iodination. researchgate.net These enzymatic methods operate under mild conditions and offer high selectivity, aligning perfectly with the goals of sustainable chemistry.

Table 1: Comparison of Traditional vs. Green Iodination Methods

| Feature | Traditional Iodination | Green Chemistry Approaches |

| Iodine Source | Elemental Iodine (I₂) | Potassium Iodide (KI), Sodium Iodide (NaI) |

| Oxidizing Agent | Nitric Acid, Sulfuric Acid | Hydrogen Peroxide, Ammonium Peroxodisulfate |

| Solvent | Organic Solvents (e.g., Acetic Acid) | Water, Methanol, Polyethylene Glycol (PEG) benthamdirect.com |

| Catalyst | Heavy Metals | Enzymes (e.g., Laccase) researchgate.net, Nanoporous solid acids researchgate.net |

| Byproducts | Acidic waste, Halogenated solvents | Water, Benign salts |

Flow Chemistry Applications for Continuous Production and Reaction Optimization

Flow chemistry, or continuous flow synthesis, is a paradigm shift from traditional batch processing. Its application to the synthesis of 6-Iodo-2,3-dimethylbenzoic acid and its derivatives holds immense potential for improving efficiency, safety, and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor or flow reactor can lead to higher yields and purities. rsc.orgtcichemicals.com

Halogenation reactions, including iodination, are often highly exothermic and can be difficult to control in large batches. rsc.org Flow chemistry mitigates these risks by using small reaction volumes, ensuring rapid heat dissipation and a safer operational window. tcichemicals.com This technology is particularly advantageous for reactions involving hazardous reagents or intermediates. youtube.com

Future research will likely focus on developing dedicated flow chemistry protocols for the continuous production of this compound. This could involve the design of integrated multi-step flow systems that combine the synthesis and initial purification steps, thereby reducing manual handling and processing time. acs.org

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. These computational tools can predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes. For a molecule like this compound, ML models can be trained on datasets of similar reactions to predict the regioselectivity of iodination or the success of subsequent cross-coupling reactions. nih.gov

Researchers are developing algorithms that can learn from vast amounts of chemical data to identify patterns that are not immediately obvious to human chemists. nih.gov For instance, an ML model could predict the optimal catalyst and solvent combination for a specific transformation involving this compound, thereby accelerating the discovery of new applications. The prediction of Hammett's constants for substituted benzoic acids using machine learning is an example of how these techniques can provide valuable insights into reactivity. chemrxiv.org

The "ortho effect," which describes the unique influence of substituents at the position adjacent to the carboxylic acid group, is a complex phenomenon that can be challenging to predict. researchgate.netyoutube.com AI and ML models offer a promising avenue for quantitatively understanding and predicting the impact of the ortho-iodo and methyl groups on the reactivity of this compound.

Exploration of Novel Catalytic Roles

While this compound is primarily viewed as a synthetic intermediate, future research may uncover novel catalytic activities of the compound itself or its derivatives. The presence of the iodine atom, which can participate in halogen bonding, and the carboxylic acid group, which can act as a proton donor or acceptor, could enable it to catalyze certain organic reactions.

Disulfide-catalyzed iodination of electron-rich aromatic compounds is an example of organocatalysis where an iodine-containing reagent is activated by a simple organic molecule. organic-chemistry.org While there is currently no direct evidence of this compound acting as a catalyst, its structural features warrant investigation into its potential to promote reactions such as electrophilic additions or cyclizations. This remains a largely unexplored and speculative area of research.

Expanding the Scope of Complex Molecule Synthesis via this compound

The true value of a building block like this compound lies in its ability to facilitate the synthesis of more complex and biologically active molecules. The iodo substituent is a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.gov

Future research will undoubtedly focus on leveraging this reactivity to construct intricate molecular scaffolds. There is potential for its use in the total synthesis of natural products or in the development of novel pharmaceutical agents. nih.gov For example, substituted benzoic acid derivatives have been investigated as inhibitors of enzymes like Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), highlighting the potential for this class of compounds in drug discovery. uef.fi

The strategic placement of the iodo, methyl, and carboxylic acid groups on the benzene (B151609) ring provides a unique template for designing and synthesizing molecules with specific three-dimensional structures and functionalities. As synthetic methodologies continue to advance, the scope of complex molecules accessible from this compound is expected to expand significantly.

Table 2: Potential Applications in Complex Molecule Synthesis

| Application Area | Potential Role of this compound |

| Natural Product Synthesis | As a key fragment for building complex polycyclic structures. nih.gov |

| Medicinal Chemistry | A scaffold for the development of new therapeutic agents. uef.fi |

| Materials Science | Precursor for functional organic materials with specific electronic or optical properties. |

| Agrochemicals | A building block for novel pesticides or herbicides. |

Q & A

Basic Research Questions

Q. How can the synthesis of 6-Iodo-2,3-dimethylbenzoic acid be optimized for higher yield and purity?

- Methodology :

- Step 1 : Optimize iodination conditions (e.g., using iodine monochloride in acetic acid at controlled temperatures ).

- Step 2 : Introduce methyl groups via Friedel-Crafts alkylation, ensuring steric hindrance is minimized by using Lewis acid catalysts like AlCl₃ .

- Step 3 : Purify via recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

- Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry to reduce byproducts like di-iodinated derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to institutional guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H NMR to confirm methyl group positions (δ 2.1–2.3 ppm) and aromatic proton splitting patterns .

- IR : Identify carboxylic acid O-H stretches (~2500–3000 cm) and C-I bonds (~500 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (M at m/z 290) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the iodo and methyl groups influence reactivity in substitution reactions?

- Methodology :

- Electronic Analysis : Use Hammett constants to predict meta/para-directing effects of methyl groups; iodine’s electronegativity may polarize the aromatic ring .

- Steric Analysis : Perform kinetic studies to compare reaction rates with/without methyl groups (e.g., Suzuki coupling) .

- Computational Support : Apply DFT calculations to map electron density and transition-state geometries .

Q. How can contradictions in reported solubility data be resolved?

- Methodology :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–10) under controlled temperatures .

- Purity Verification : Use HPLC to confirm compound purity (>98%) before solubility measurements .

- Data Normalization : Report solubility as g/100 mL with explicit solvent purity and temperature (±0.1°C) .

Q. What computational strategies predict interactions between this compound and enzyme targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to salicylic acid-binding enzymes (e.g., cyclooxygenase) .

- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .

Q. How can experimental design address stability challenges under varying pH/temperature?

- Methodology :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .

- pH-Dependent Studies : Prepare buffered solutions (pH 1–13) and monitor hydrolysis using UV-Vis spectroscopy .

- Contradiction Resolution : Compare degradation products with theoretical pathways (e.g., decarboxylation vs. deiodination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.